molecular formula C18H25NO3 B1327314 Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898755-58-3

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate

Cat. No.: B1327314
CAS No.: 898755-58-3
M. Wt: 303.4 g/mol
InChI Key: LZDVIBUOCPJGJC-UHFFFAOYSA-N
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Description

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is a complex organic compound with a molecular formula of C18H25NO3 It is characterized by the presence of an azetidine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring or the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azetidine derivatives or esters.

Scientific Research Applications

Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate involves its interaction with specific molecular targets. The azetidine ring and phenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Ethyl 6-[4-(azetidinomethyl)phenyl]-6-oxohexanoate
  • Ethyl 6-[2-(pyrrolidinomethyl)phenyl]-6-oxohexanoate
  • Ethyl 6-[2-(piperidinomethyl)phenyl]-6-oxohexanoate

Comparison: Ethyl 6-[2-(azetidinomethyl)phenyl]-6-oxohexanoate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine or piperidine rings, the azetidine ring offers different steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-[2-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-2-22-18(21)11-6-5-10-17(20)16-9-4-3-8-15(16)14-19-12-7-13-19/h3-4,8-9H,2,5-7,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDVIBUOCPJGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643739
Record name Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-58-3
Record name Ethyl 6-{2-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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